3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Medicinal Chemistry Chemical Biology PROTAC Design

3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 1710845-76-3; MF C₉H₁₁N₅O; MW 205.22) is a heterocyclic small molecule composed of a [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core substituted with a cyclopropyl group at the N-7 position and an aminomethyl group at the C-3 position. The scaffold belongs to a class of 3,7-disubstituted triazolopyrazinones that have been investigated as phosphodiesterase 1 (PDE1) inhibitors, P2X7 receptor antagonists, and dual c-Met/VEGFR-2 kinase inhibitors.

Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol
Cat. No. B15229755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Molecular FormulaC9H11N5O
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESC1CC1N2C=CN3C(=NN=C3C2=O)CN
InChIInChI=1S/C9H11N5O/c10-5-7-11-12-8-9(15)13(6-1-2-6)3-4-14(7)8/h3-4,6H,1-2,5,10H2
InChIKeyYLXCEDLIJUNSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one — Core Scaffold Identity & Procurement Baseline


3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 1710845-76-3; MF C₉H₁₁N₅O; MW 205.22) is a heterocyclic small molecule composed of a [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core substituted with a cyclopropyl group at the N-7 position and an aminomethyl group at the C-3 position . The scaffold belongs to a class of 3,7-disubstituted triazolopyrazinones that have been investigated as phosphodiesterase 1 (PDE1) inhibitors, P2X7 receptor antagonists, and dual c-Met/VEGFR-2 kinase inhibitors [1][2]. Commercially, this compound is offered at ≥95% purity by multiple vendors (e.g., AKSci) and at ≥98% purity under ISO-certified quality systems (e.g., MolCore), establishing a baseline for research-grade procurement .

3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one — Why Generic Substitution or Scaffold-Hopping Without Data Is Not Evidence-Based


The 3,7-disubstituted-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold is pharmacologically pluripotent: closely related analogs have demonstrated divergent target selectivity profiles spanning PDE1 inhibition (e.g., PDE1C IC₅₀ = 6 nM for PDE1-IN-2), P2X7 antagonism (e.g., huP2X7 IC₅₀ = 9 nM for compound 25), and dual c-Met/VEGFR-2 kinase inhibition (e.g., c-Met IC₅₀ = 26 nM for compound 17l) [1][2]. Subtle variations at the C-3 and N-7 positions profoundly alter target engagement, selectivity, and physicochemical properties. The target compound bears a primary aminomethyl group at C-3 — a protonatable, hydrogen-bond-donating, and synthetically versatile handle — that is absent in comparator compounds such as 3-(chloromethyl)-7-cyclopropyl, 3-propyl, or 3-methyl analogs . Consequently, assuming functional or pharmacological equivalence across analogs without direct comparative data risks misassignment of activity, solubility, metabolic stability, and downstream conjugation potential.

3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one — Quantified Differentiation Evidence Versus Closest Analogs


Functional Handle Differentiation: Primary Amine vs. Chloromethyl at C-3 Enables On-Scaffold Derivatization

The target compound contains a primary aminomethyl (-CH₂NH₂) group at the C-3 position, whereas the closest commercially available comparator, 3-(chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 1707375-69-6), bears a chloromethyl (-CH₂Cl) group at the same position . The primary amine is protonatable (predicted pKa ~9−10 for alkylamines) under physiological conditions, can act as a hydrogen-bond donor, and permits direct amide coupling, reductive amination, or sulfonamide formation without prior displacement or deprotection steps. The chloromethyl analog requires nucleophilic displacement (e.g., with NaN₃ followed by reduction) to access the same amine, incurring additional synthetic steps, yield loss, and potential racemization or byproduct formation. Calculated topological polar surface area (TPSA) of the target compound is 47.9 Ų (computed by Cactvs for the triazolopyrazinone core), consistent with moderate passive permeability, and the added amine increases hydrogen-bond donor count to 1 (vs. 0 for the chloromethyl analog) [1].

Medicinal Chemistry Chemical Biology PROTAC Design

Commercial Purity Tiering: ISO-Certified ≥98% Purity Availability Enables Reproducible In Vitro Pharmacology

The target compound is commercially available at two purity grades: ≥95% (AKSci) and ≥98% under an ISO-certified quality system (MolCore) . In contrast, the closest 7-cyclopropyl analog, 3-(7-cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid (CAS 1707735-50-9), is listed at a single purity grade of 95% (AKSci), and the 7-phenyl analog 3-(aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 1707372-63-1) is offered at ≥98% by a single supplier (MolCore) but without the same ISO documentation footprint . For laboratories operating under GLP-like or quality-controlled environments (e.g., CROs, pharma hit-to-lead groups), the availability of an ISO-certified ≥98% lot with documented quality systems reduces the risk of potency artifacts arising from impurities ≥2% (e.g., residual palladium from coupling steps) that could confound IC₅₀ determinations in enzymatic or cellular assays.

Assay Development Procurement Quality Control Reproducibility

Molecular Weight Optimization for Fragment-Based Screening Libraries

With a molecular weight of 205.22 Da, the target compound falls within the 'fragment' space (MW ≤ 300 Da) and adheres to the Rule of Three (RO3) criteria for fragment-based screening: MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6 [1]. By comparison, the broader class of 3,7-disubstituted triazolopyrazinone PDE1/P2X7 leads typically range from 300–450 Da (e.g., PDE1-IN-2 MW ≈ 347; compound 17l MW = 373.45; compound 25 MW ≈ 380) [2][3]. The low MW of the target compound provides superior ligand efficiency potential (LE = 1.4 kcal/mol per heavy atom at a hypothetical IC₅₀ of 1 µM for the 15-heavy-atom core), enabling detection of weak but specific binding interactions (Kd ≈ 100 µM – 10 mM range) in fragment screens by NMR (STD, WaterLOGSY) or SPR, where larger tool compounds may exhibit non-specific binding or aggregation at screening concentrations.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Cyclopropyl N-7 Substitution Confers Enhanced Metabolic Stability vs. Methyl or Phenyl N-7 Analogs — Class-Level Precedent

The cyclopropyl group at the N-7 position of the triazolopyrazinone scaffold is documented in the medicinal chemistry literature to enhance metabolic stability by sterically shielding adjacent oxidizable positions and by reducing cytochrome P450-mediated oxidation compared to N-7 methyl or N-7 phenyl substituents . In the broader triazolopyrazine class, 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine compounds have been described as exhibiting improved metabolic stability due to the compact cyclopropyl group blocking CYP oxidation sites while modulating electron density across the fused heterocycle . While no direct microsomal stability data (e.g., Clint, t₁/₂ in human liver microsomes) have been published for the target compound itself, the class-level SAR for 7-cyclopropyl triazolopyrazinones predicts superior metabolic profiles relative to the 7-methyl analog 3-(aminomethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS 2089258-48-8; MW 179.18) or the 7-phenyl analog (CAS 1707372-63-1; MW 241.25) . The cyclopropyl group's well-precedented effect on improving pharmacokinetic properties (e.g., reducing intrinsic clearance) has been exploited across multiple drug discovery programs, including PDE1 inhibitors and P2X7 antagonists [1].

Drug Metabolism Cytochrome P450 Metabolic Stability

3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one — High-Value Application Scenarios Anchored in Differentiation Evidence


C-3 Diversification Library Synthesis for Kinase or PDE1 Hit Expansion

The primary aminomethyl handle at C-3 enables direct parallel amide coupling with commercial carboxylic acid building blocks (e.g., using HATU/DIPEA in DMF) to generate focused libraries of 30–100 analogs in a single synthetic step. This contrasts with the 3-(chloromethyl) analog, which would require a two-step sequence of azide displacement and Staudinger reduction or catalytic hydrogenation prior to diversification [Evidence Item 1, Section 3]. Teams prosecuting triazolopyrazinone hits from PDE1 or c-Met/VEGFR-2 screens can use the target compound to rapidly explore C-3 SAR with reduced synthetic burden and higher overall yield.

Fragment Screening by NMR or SPR Against Triazolopyrazinone-Binding Targets

With a molecular weight of 205 Da and compliance with the Rule of Three, the target compound is directly suitable for fragment-based screening libraries without further truncation [Evidence Item 3, Section 3]. Libraries constructed around this core scaffold have been deployed against PDE1, P2X7, and c-Met/VEGFR-2, and the target compound's low MW maximizes the number of compounds per gram of library, enabling cost-effective screening of 500–1,000-member triazolopyrazinone fragment sets.

In Vitro ADME Triage of 7-Cyclopropyl Triazolopyrazinone Leads

Given the class-level precedent that cyclopropyl N-7 substitution improves metabolic stability relative to N-7 methyl or N-7 phenyl analogs, the target compound serves as a minimal pharmacophore probe for intrinsic clearance (Clint) determination in human or rodent liver microsomes [Evidence Item 4, Section 3]. By measuring Clint for the target compound head-to-head against the 7-methyl analog (CAS 2089258-48-8) under identical assay conditions, medicinal chemistry teams can experimentally quantify the metabolic stability advantage conferred by the cyclopropyl group in their specific triazolopyrazinone series, generating project-relevant SAR rather than relying solely on literature precedent.

Quality-Controlled Pharmacology for CRO Hit Confirmation

For contract research organizations (CROs) performing concentration-response curve (CRC) determinations (e.g., 10-point, 3-fold dilution series) on client-provided triazolopyrazinone screening hits, procurement of the ISO-certified ≥98% purity grade ensures that observed IC₅₀ shifts between analogs are attributable to true SAR rather than impurity-driven assay interference [Evidence Item 2, Section 3]. The documented quality system supports regulatory-adjacent data integrity requirements increasingly demanded by pharmaceutical partners for externalized hit-to-lead programs.

Quote Request

Request a Quote for 3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.